1-(4-Methylbenzenesulfonyl)-2-phenylpiperazine
Overview
Description
“1-(4-Methylbenzenesulfonyl)-2-phenylpiperazine” is likely a compound that contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The “4-Methylbenzenesulfonyl” part suggests the presence of a toluenesulfonyl (or tosyl) group, which is a functional group derived from toluene and contains a sulfonyl chloride (−SO2Cl) group .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, compounds with similar structures are often synthesized through reactions involving sulfonyl chlorides . For instance, sulfonyl azides can react with proline to synthesize proline-derived benzenesulfonamides .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, benzenesulfonyl chloride, a related compound, is a white solid with a pungent odor, a melting point of 13 - 15 °C, and it reacts with water .Scientific Research Applications
Medicinal Chemistry Applications
Phenylpiperazine derivatives, including 1-(4-Methylbenzenesulfonyl)-2-phenylpiperazine, have been extensively studied for their potential in treating central nervous system (CNS) disorders. These compounds have been recognized for their "druglikeness" qualities, with some derivatives advancing to late-stage clinical trials. The versatility of the N-phenylpiperazine scaffold has been highlighted, suggesting its potential beyond CNS applications to include other therapeutic areas through appropriate modifications (Maia, Tesch, & Fraga, 2012).
Environmental Science Applications
The occurrence, fate, and behavior of parabens in aquatic environments have been subjects of investigation, reflecting the environmental impact of various chemical compounds, including phenylpiperazine derivatives. While not directly related to this compound, studies on related compounds underscore the importance of understanding the ecological footprint of chemical substances used in consumer products. Parabens, for instance, have been identified in water bodies, leading to discussions about their biodegradability and potential as endocrine disruptors (Haman, Dauchy, Rosin, & Munoz, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2-phenylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-14-7-9-16(10-8-14)22(20,21)19-12-11-18-13-17(19)15-5-3-2-4-6-15/h2-10,17-18H,11-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXGZTKZSFRUAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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